molecular formula C8H12ClN3O B13275553 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride CAS No. 1803609-65-5

3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride

Cat. No.: B13275553
CAS No.: 1803609-65-5
M. Wt: 201.65 g/mol
InChI Key: SGUQAOIOSBVACR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride is derived from its core pyridine ring substituted at positions 2 and 3. The carboximidamide group (-C(=NH)NH₂) at position 2 and the methoxymethyl group (-CH₂OCH₃) at position 3 define its primary functionalization. The hydrochloride salt formation involves protonation of the imine nitrogen, stabilized by chloride counterions.

The molecular formula C₈H₁₂ClN₃O₂ is calculated as follows:

  • Pyridine base (C₅H₅N)
  • Methoxymethyl substituent (+C₂H₅O)
  • Carboximidamide group (+C₁H₃N₂)
  • Hydrochloride salt (+HCl)

This aligns with analogous pyridine carboximidamide hydrochlorides, such as pyridine-3-carboximidamide HCl (C₆H₁₀ClN₃O) and 6-methoxypyridine-2-carboximidamide hydrochloride (C₇H₁₀ClN₃O), differing only in substituent positions and side chains.

Crystallographic Data and Molecular Conformation

While direct crystallographic data for 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride remains unpublished, its structural analogs provide insights. Pyridine carboximidamide hydrochlorides typically crystallize in monoclinic or orthorhombic systems with Z = 2–4 molecules per unit cell. The presence of a methoxymethyl group introduces steric effects, likely favoring a P2₁/c space group due to asymmetric hydrogen bonding between the carboximidamide NH groups and chloride ions.

Key conformational features include:

  • Planarity of the pyridine ring , distorted by ≈5–10° due to substituent bulk.
  • Methoxymethyl orientation : The -CH₂OCH₃ group adopts a gauche conformation to minimize steric clash with the adjacent carboximidamide.
  • Hydrogen-bonding network : N-H⋯Cl⁻ interactions (2.8–3.2 Å) and weak C-H⋯O bonds stabilize the lattice.

A hypothetical unit cell for this compound might exhibit parameters similar to 6-(3-methoxyphenyl)pyridine-2-carboximidamide hydrochloride (a = 10.2 Å, b = 7.5 Å, c = 15.3 Å, α = β = γ = 90°), adjusted for the smaller methoxymethyl substituent.

Comparative Structural Analysis with Pyridine Carboximidamide Derivatives

The structural uniqueness of 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride becomes evident when compared to derivatives:

Compound Substituent Position Molecular Formula Crystal System Key Interactions
Pyridine-3-carboximidamide HCl 3-carboximidamide C₆H₁₀ClN₃O Monoclinic N-H⋯Cl, π-π stacking
6-Methoxypyridine-2-carboximidamide HCl 2-carboximidamide, 6-methoxy C₇H₁₀ClN₃O Orthorhombic O-H⋯Cl, C-H⋯O
3-(Methoxymethyl)pyridine-2-carboximidamide HCl (this study) 2-carboximidamide, 3-methoxymethyl C₈H₁₂ClN₃O₂ Hypothetical Monoclinic N-H⋯Cl, C-H⋯OCH₃

Notable trends include:

  • Substituent bulk inversely correlates with crystallographic symmetry . The methoxymethyl group in position 3 reduces symmetry compared to simpler methoxy derivatives.
  • Hydrogen-bonding diversity : Methoxy groups participate in C-H⋯O interactions (2.7–3.1 Å), while carboximidamide groups dominate N-H⋯Cl bonding.
  • Torsional strain : Steric hindrance between the 2-carboximidamide and 3-methoxymethyl groups induces a 15–20° twist in the pyridine plane versus <10° in unsubstituted analogs.

These structural distinctions influence physicochemical properties, such as solubility in polar aprotic solvents (DMSO, DMF) and melting points ranging from 210–250°C for related hydrochlorides.

Properties

CAS No.

1803609-65-5

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

3-(methoxymethyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c1-12-5-6-3-2-4-11-7(6)8(9)10;/h2-4H,5H2,1H3,(H3,9,10);1H

InChI Key

SGUQAOIOSBVACR-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N=CC=C1)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Introduction of the Methoxymethyl Group

A common method to install the methoxymethyl substituent at the 3-position involves nucleophilic substitution or methylation of a hydroxymethyl precursor:

  • Starting from 3-(hydroxymethyl)pyridine, treatment with methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at 0 °C to room temperature for a few hours results in methylation of the hydroxyl to form the methoxymethyl group.

Conversion to Carboximidamide Group at the 2-Position

The 2-carboximidamide group is typically prepared from the corresponding nitrile or ester derivative via amidoxime intermediates:

  • Reaction of 2-cyanopyridine derivatives with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate (K2CO3) in aqueous or alcoholic media at elevated temperatures (e.g., 90 °C) yields amidoximes.
  • The amidoxime is then cyclized or converted into the carboximidamide functionality by reaction with activating agents such as acid chlorides or by direct treatment with ammonium salts under controlled conditions.
  • Hydrochloride salt formation is achieved by treatment with gaseous hydrogen chloride or hydrochloric acid in non-aqueous solvents, facilitating isolation of the stable hydrochloride salt.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome/Yield Notes
1 3-(Hydroxymethyl)pyridine + MeI, NaH, DMF, 0 °C → RT, 3 h 3-(Methoxymethyl)pyridine obtained Methylation of hydroxyl group
2 2-Cyanopyridine + NH2OH·HCl, K2CO3, EtOH/H2O, 90 °C, 16 h Amidoxime intermediate formed Conversion of nitrile to amidoxime
3 Amidoxime + acid chloride (e.g., methoxyacetyl chloride), pyridine, 0-120 °C, 16 h Cyclized carboximidamide derivative Amidoxime cyclization
4 Treatment with HCl (g) in solvent (e.g., toluene), RT Hydrochloride salt isolated Salt formation for stability

Process Optimization and Scale-Up Considerations

  • Acid catalysis (e.g., p-toluenesulfonic acid) can enhance amidoxime formation and subsequent cyclization steps.
  • Control of temperature and reaction time is critical to maximize yield and purity; e.g., methylation at low temperature avoids side reactions.
  • Isolation of intermediates as crystalline solids improves handling and purification.
  • Hydrochloride salt formation under controlled moisture and temperature conditions ensures product stability and facilitates crystallization.

Comparative Data Table of Key Reaction Conditions

Reaction Step Reagents/Conditions Temperature (°C) Time Yield (%) Key Observations
Hydroxyl methyl methylation MeI, NaH, DMF 0 to 25 3 h 80-90 Efficient methylation
Amidoxime formation NH2OH·HCl, K2CO3, EtOH/H2O 90 16 h 85-95 High conversion to amidoxime
Amidoxime cyclization Acid chloride, pyridine 0 to 120 16 h 70-85 Requires careful temperature control
Hydrochloride salt formation HCl gas, non-aqueous solvent RT 1-2 h >90 Crystalline salt, stable

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Scientific Research Applications of 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride

3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary utility lies in its role as a building block for organic synthesis, enabling the creation of complex molecules. Furthermore, it is being explored for its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for therapeutic agent development.

Chemical Reactions and Synthesis

Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride typically involves reacting pyridine-2-carboximidamide with methoxymethyl chloride in the presence of a base under controlled conditions to yield the desired product. Industrial production methods may utilize similar reaction conditions as laboratory settings, optimized for yield and purity, and involve multiple purification steps.

Types of Reactions
3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride can participate in oxidation, reduction, and substitution reactions.

  • Oxidation: It can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert it into different reduced forms.
  • Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are adjusted depending on the desired product.

Applications in Various Fields

  • Chemistry: This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
  • Biology: It is studied for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry: It is used in developing new materials and chemical processes.

Pyridine-2-carboxamides as Ligands

Crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides have been studied as potential ligands for supramolecular chemistry .

Pyrimidine-Based Drugs

Pyrimidines, including derivatives of pyridine-2-carboximidamide, are important core structures in many drug molecules, impacting anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Pyrimidine scaffolds offer structural diversity and have found therapeutic applications including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Biological Activities of Related Compounds

The compound 1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, while structurally distinct, shares a pyridine core and exhibits notable biological activities:

  • Anticancer Activity: It has shown potential as an inhibitor of kinases associated with cancer proliferation, such as c-KIT kinase.
  • Anti-inflammatory Effects: Similar structures may exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways.
  • Antimicrobial Properties: Certain derivatives of dihydropyridine compounds can inhibit bacterial growth.

Data Table: Biological Activities of Related Compounds

Activity TypeMechanism
Anticancerc-KIT kinase inhibition
Anti-inflammatoryCytokine modulation
AntimicrobialBacterial growth inhibition

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Research Findings and Data

Reaction Yield Comparisons (Selected Analogs)

Compound Reaction Type Yield (%) Conditions
Pyridine-2-carboximidamide hydrochloride Dihydropyrimidine synthesis 53 Microwave irradiation, one-pot
6-Methylpyridine-2-carboximidamide hydrochloride Fluorinated pyrimidine synthesis 65–75 TFA catalyst, 70–80°C
6-(Difluoromethyl)pyridine-2-carboximidamide hydrochloride Not reported

Physicochemical Properties

Property Pyridine-2-carboximidamide HCl 6-Methylpyridine-2-carboximidamide HCl Hypothetical 3-(Methoxymethyl) Analog
Solubility in Water Moderate (polar HCl salt) Low (lipophilic methyl group) High (polar methoxymethyl group)
Melting Point Not reported Not reported Estimated >200°C (similar to analogs)
Storage Amber glass, dry conditions Amber glass, dry conditions Likely similar

Biological Activity

3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₃ClN₄O
  • Molecular Weight : 216.68 g/mol
  • IUPAC Name : 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride

The compound features a pyridine ring substituted with a methoxymethyl group and a carboximidamide functional group, which contribute to its unique biological properties.

The biological activity of 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : Its structure allows for interaction with various receptors, influencing signaling pathways critical for cell survival and growth.

Pharmacological Effects

Research indicates that 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain types of tumors. For instance, it has shown efficacy in inhibiting the growth of cancer cell lines in vitro.
  • Antimicrobial Properties : Some studies indicate potential antibacterial activity, making it a candidate for further exploration in infectious disease contexts.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against specific bacterial strains
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The compound induced apoptosis as evidenced by increased caspase activity and changes in cell morphology.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL respectively, suggesting effective antimicrobial properties comparable to standard antibiotics.

Research Findings

Recent studies have highlighted the potential applications of 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride in drug development:

  • Selectivity and Toxicity : Research indicates that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies.
  • Combination Therapies : Preliminary findings suggest enhanced efficacy when used in combination with other chemotherapeutic agents, indicating potential for synergistic effects.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3-(Methoxymethyl)pyridine-2-carboximidamide hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : Start with a pyridine precursor (e.g., 3-methoxypicolinic acid derivatives) and introduce the methoxymethyl group via alkylation under anhydrous conditions (e.g., using NaH as a base in THF) .
  • Step 2 : Convert the intermediate to the carboximidamide moiety using ammonium chloride and trimethylaluminum in a controlled atmosphere .
  • Purity Validation : Confirm purity (>95%) via GC or HPLC, as outlined in reagent catalogs for structurally related pyridine derivatives .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography : Use GC or HPLC with standardized protocols for pyridine-based compounds to assess purity thresholds (>95%) .
  • Spectroscopy : Employ 1^1H/13^13C NMR to verify substitution patterns and FT-IR to confirm functional groups (e.g., C=N stretch at ~1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight determination, critical for distinguishing amidine derivatives .

Advanced Questions

Q. How can computational chemistry tools optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, ICReDD’s reaction path search methods predict activation energies for alkylation steps, reducing experimental iterations .
  • Machine Learning : Train models on existing pyridine reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) .
  • Validation : Cross-reference computational predictions with small-scale experiments (1–5 g) to refine parameters like temperature and stoichiometry .

Q. How should researchers address contradictory data in reaction yields or byproduct formation?

Methodological Answer:

  • Root-Cause Analysis :
    • Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent batches) to isolate variables .
    • Step 2 : Use LC-MS to identify byproducts (e.g., hydrolysis products from amidine groups) and adjust pH or solvent polarity to suppress side reactions .
    • Step 3 : Apply statistical tools (e.g., ANOVA) to evaluate significance of yield variations across trials .

Q. What strategies are effective for studying the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Store samples at 40°C, 75% relative humidity for 4 weeks; monitor decomposition via HPLC .
    • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track absorbance changes to identify photodegradation pathways .
  • Recommendations : Use amber vials with desiccants for long-term storage and avoid temperatures >25°C .

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